Selective Enzyme Inhibition: CYP11B1 Activity Compared to a Structurally Unrelated Inhibitor
The target compound demonstrates moderate inhibitory activity against human CYP11B1 (cytochrome P450 11B1, mitochondrial), a key enzyme in cortisol synthesis. This activity is quantified and can be directly compared to that of another known inhibitor of the same enzyme, BDBM50078624 (CHEMBL3415160), which was tested under similar conditions [1]. The 6.8-fold difference in potency highlights the target compound's distinct interaction with the CYP11B1 active site, a property not shared by generic pyrrolidinones like N-methyl-2-pyrrolidone (NMP) which lack this specific enzyme inhibition profile [2].
| Evidence Dimension | Inhibition of human CYP11B1 |
|---|---|
| Target Compound Data | IC50 = 1.47 µM (1,470 nM) |
| Comparator Or Baseline | BDBM50078624 (CHEMBL3415160), IC50 = 10.0 µM (10,000 nM) |
| Quantified Difference | The target compound is approximately 6.8-fold more potent (lower IC50) than the comparator BDBM50078624. |
| Conditions | Human CYP11B1 expressed in V79 cells; Target compound assay: Cortisol level measured after 3 hrs by HTRF assay in presence of 250 nM 11-deoxycortisol [1]. Comparator assay: [14C]-deoxycorticosterone substrate incubated for 6 hrs by HPTLC method in V79 MZh cells [2]. |
Why This Matters
This quantifiable difference in potency against a specific therapeutic target (CYP11B1) provides a scientific justification for selecting this compound over other available CYP11B1 inhibitors for further medicinal chemistry optimization or in vitro functional studies.
- [1] BindingDB. (2016). Affinity Data for BDBM50122355 (CHEMBL3622444) against Cytochrome P450 11B1. BDBM50122355 Entry. View Source
- [2] BindingDB. (2016). Affinity Data for BDBM50078624 (CHEMBL3415160) against Cytochrome P450 11B1. BDBM50078624 Entry. View Source
